molecular formula C33H30N2O10 B3856370 3,3'-methylenebis{6-[(3,5-dimethoxybenzoyl)amino]benzoic acid}

3,3'-methylenebis{6-[(3,5-dimethoxybenzoyl)amino]benzoic acid}

Cat. No. B3856370
M. Wt: 614.6 g/mol
InChI Key: ILWZBISZCZFWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

‘3,3'-methylenebis{6-[(3,5-dimethoxybenzoyl)amino]benzoic acid}' is a synthetic compound that belongs to the family of bisbenzamides. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of ‘3,3'-methylenebis{6-[(3,5-dimethoxybenzoyl)amino]benzoic acid}' is not fully understood. However, it has been suggested that the compound may work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been suggested that the compound may work by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
‘3,3'-methylenebis{6-[(3,5-dimethoxybenzoyl)amino]benzoic acid}' has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties and has been used in research related to inflammation. The compound has also been found to have anti-angiogenic properties and has been used in research related to angiogenesis. Furthermore, it has been found to have neuroprotective effects and has been used in research related to neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using ‘3,3'-methylenebis{6-[(3,5-dimethoxybenzoyl)amino]benzoic acid}' in lab experiments is its potential therapeutic applications. It has shown promising results in various scientific research applications, making it a valuable compound for further research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research related to ‘3,3'-methylenebis{6-[(3,5-dimethoxybenzoyl)amino]benzoic acid}'. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Another direction is to explore its mechanism of action and how it interacts with different enzymes and pathways. Additionally, future research could focus on improving the solubility of the compound in water to make it more accessible for use in various experiments.
Conclusion
In conclusion, ‘3,3'-methylenebis{6-[(3,5-dimethoxybenzoyl)amino]benzoic acid}' is a synthetic compound that has shown promising results in various scientific research applications. It has potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. The compound has anti-inflammatory, anti-angiogenic, and neuroprotective properties. While it has limitations in terms of its solubility in water, there are several future directions for research related to this compound.

Scientific Research Applications

‘3,3'-methylenebis{6-[(3,5-dimethoxybenzoyl)amino]benzoic acid}' has shown promising results in various scientific research applications. It has been found to have anticancer properties and has been used in cancer research to inhibit the growth of cancer cells. It has also been used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to have potent antioxidant properties and has been used in research related to oxidative stress.

properties

IUPAC Name

5-[[3-carboxy-4-[(3,5-dimethoxybenzoyl)amino]phenyl]methyl]-2-[(3,5-dimethoxybenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N2O10/c1-42-22-12-20(13-23(16-22)43-2)30(36)34-28-7-5-18(10-26(28)32(38)39)9-19-6-8-29(27(11-19)33(40)41)35-31(37)21-14-24(44-3)17-25(15-21)45-4/h5-8,10-17H,9H2,1-4H3,(H,34,36)(H,35,37)(H,38,39)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWZBISZCZFWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)C(=O)O)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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